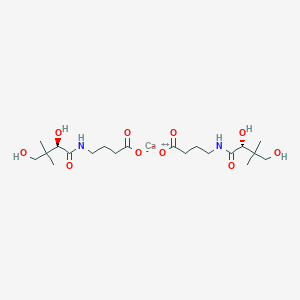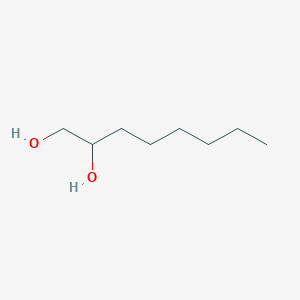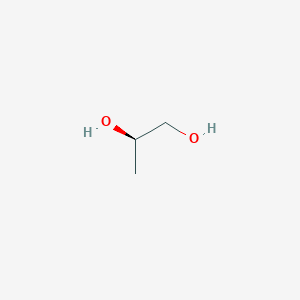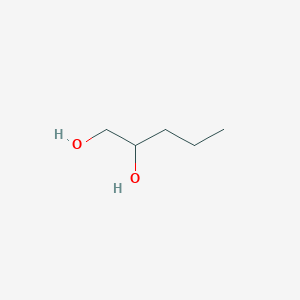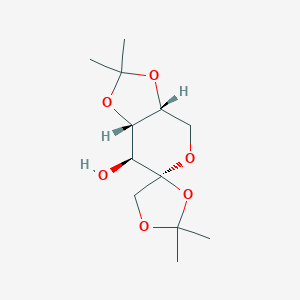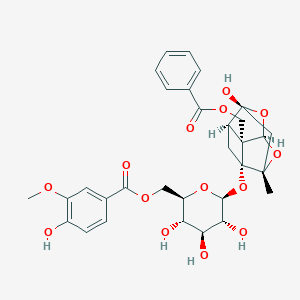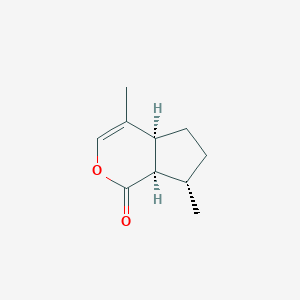![molecular formula C8H15ClO5 B041911 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid CAS No. 396106-50-6](/img/structure/B41911.png)
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
説明
Synthesis Analysis
The synthesis of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid and related compounds has been reported through various methods. One notable approach involves the oxidation of 2-(2-chloroethoxy) ethanol, where different oxidants such as nitric acid, Jones reagent, hydrogen peroxide, and sodium hypochlorite have been compared. Nitric acid emerged as the preferred oxidant due to its simplicity, lower cost, and higher yield, achieving an 89% yield under specific conditions (Xiang Hong-lin, 2008). Additionally, the transformation of certain precursors into 2-(2-chloroethoxy) acetates through reactions involving alcohol and thionyl chloride highlights the versatility and range of methods available for synthesizing this compound and its derivatives (Guo Ming, 2001).
Molecular Structure Analysis
Structural characterization and analysis are pivotal for understanding the compound's chemical behavior. Advanced techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the molecular structure of synthesized compounds, ensuring the accuracy of the chemical synthesis process. The use of these analytical methods provides detailed insights into the molecular composition and structural integrity of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid and its related compounds (Xiang Hong-lin, 2008).
科学的研究の応用
Production of Acid-labile Acetals : This compound is used for producing acid-labile acetals from perfluorocycloalkenes (Plevey & Talbot, 1977).
Chiral Derivatizing Agent : It may be used as a chiral derivatizing agent for amines and alcohols, and as a chiral phosphonic auxiliary (Majewska, 2019).
Synthesis of 3-methylpyrrole : It is utilized in the synthesis of 3-methylpyrrole via methyl 4-methylpyrrole-2-carboxylate (Cornforth & Du Ming-hui, 1990).
Immunization with Synthetic Peptides : Phospholipid amide derivatives of this acid can be incorporated into liposomal constructs for immunization with synthetic peptides, allowing coupling of peptides to liposomes (Frisch, Boeckler, & Schuber, 1996).
Determination of Absolute Configuration : Its biotransformations can be used to determine the absolute configuration of all isomers (Majewska, 2015).
Kinetic Resolution of Racemic Amines : Isopropyl 2-propoxyacetate, a related compound, is effective in the kinetic resolution of racemic amines (Olah et al., 2018).
Synthesis of New Compounds : It is used in nucleophilic substitution reactions to synthesize new compounds and their derivatives (Zhanaliyeva et al., 2019).
Establishing Configurations of Enantiomers : Nonracemic menthyl phosphorylacetates, related compounds, are used for establishing the configurations of enantiomers (Bredikhin et al., 2007).
Reaction with Alcohols : 2-(Chloromethoxy)ethyl acetate, another related compound, reacts with alcohols to produce specific acetates and bis(alkoxy)methanes (Aitken et al., 1986).
Quantification in Human Urine : A procedure has been developed to quantify 2-(2-methoxyethoxy)acetic acid, a biomarker for human exposure to 2-(2-methoxyethoxy)ethanol, in human urine samples (B'hymer et al., 2003).
Safety And Hazards
特性
IUPAC Name |
2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPZWQAPFVLOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCl)OCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



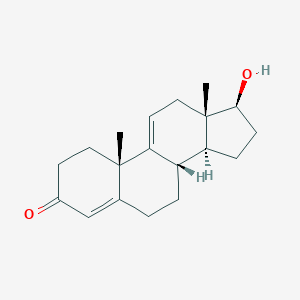
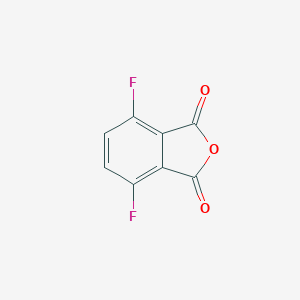
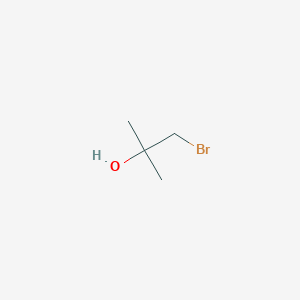

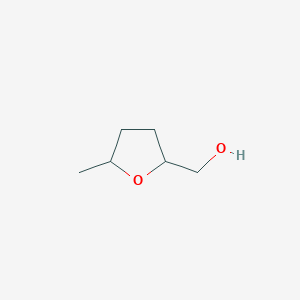
![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)
